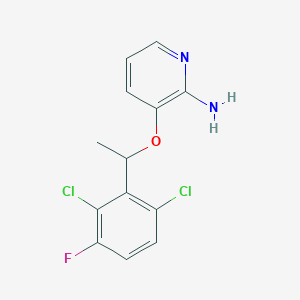

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Descripción

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the R-enantiomer is 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine , while the S-enantiomer is designated 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine . The stereochemical descriptor (R or S) reflects the configuration at the chiral center of the ethoxy substituent, determined using the Cahn-Ingold-Prelog priority rules. The molecular formula is C₁₃H₁₁Cl₂FN₂O , with a molecular weight of 301.14 g/mol .

The structure comprises a pyridine ring at position 2 substituted with an amine group, while position 3 features an ethoxy bridge connecting to a 2,6-dichloro-3-fluorophenyl moiety. The spatial arrangement of the ethoxy group relative to the pyridine and aromatic ring systems dictates stereoelectronic properties, influencing binding affinities in biological systems.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂FN₂O | |

| Molecular Weight (g/mol) | 301.14 | |

| SMILES Notation | CC@HOC2=C(N=CC=C2)N |

Comparative Analysis of (R)- and (S)-Enantiomeric Forms

The enantiomers exhibit identical connectivity but differ in spatial orientation, leading to distinct physicochemical and biological behaviors. The R-enantiomer is a key intermediate in crizotinib synthesis, while the S-enantiomer is often studied as a process-related impurity.

Optical Activity : The R-enantiomer displays a specific rotation of approximately -67° (C=1, CHCl₃), whereas the S-enantiomer exhibits a rotation of +67° under identical conditions, confirming their enantiomeric relationship.

Synthetic Relevance : Asymmetric synthesis routes for the R-enantiomer typically employ chiral resolution or enantioselective catalysis, achieving enantiomeric excess (ee) >98%. In contrast, the S-enantiomer is synthesized via analogous pathways with inverted stereochemical control.

Biological Implications : While the R-enantiomer contributes to crizotinib’s therapeutic activity by aligning with ALK’s binding pocket, the S-enantiomer shows negligible inhibitory potency, underscoring the importance of stereochemical fidelity in drug development.

X-ray Crystallographic Data and Conformational Studies

X-ray diffraction studies of the R-enantiomer co-crystallized with NUDT1 (MTH1) reveal critical insights into its binding conformation (PDB ID: 4C9W). The ethoxy linker adopts a gauche conformation , with dihedral angles of 112.5° between the pyridine and phenyl rings, optimizing hydrophobic interactions with the protein’s active site.

Key Crystallographic Parameters :

- Unit Cell Dimensions : a = 45.8 Å, b = 56.3 Å, c = 62.1 Å (orthorhombic system)

- Space Group : P2₁2₁2₁

- Resolution : 1.8 Å

The fluorine atom at position 3 of the phenyl ring participates in a halogen bond with Tyr₇ of NUDT1, while the pyridin-2-amine group forms hydrogen bonds with Asp₁₁₉. Conformational analyses via density functional theory (DFT) indicate that rotation around the ethoxy C–O bond is restricted to ±15° due to steric hindrance from the adjacent chlorine atoms, stabilizing the bioactive conformation.

Table 2: Crystallographic Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C–O (ethoxy) | 1.42 |

| C–N (pyridinamine) | 1.35 |

| Cl···F distance | 3.08 |

| Dihedral Angle (pyridine-phenyl) | 112.5 |

Propiedades

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKMAKBQCRKWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610836 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-67-9 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Synthetic Route: Ether Formation via Mitsunobu Reaction

The primary method to prepare 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves the formation of an ether bond between a substituted phenylethanol and a hydroxyl-substituted pyridine derivative via a Mitsunobu reaction.

- Reactants:

- 1-(2,6-dichloro-3-fluorophenyl)ethanol

- 5-bromo-3-hydroxyl-2-tert-butoxycarbonylaminopyridine (a protected pyridine derivative)

- Triphenylphosphine

- Diisopropyl azodicarboxylate (DIAD)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Conditions: Under nitrogen atmosphere, cooled below 0°C during addition of DIAD, then stirred at room temperature for 6 hours.

- Workup: Filtration, solvent removal under reduced pressure, recrystallization from ethanol.

- Yield: Approximately 91.5% to 93% yield of the ether intermediate as a white solid.

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Ether formation | 1-(2,6-dichloro-3-fluorophenyl)ethanol + pyridine-OH + PPh3 + DIAD in THF, 0°C to RT, 6 h | 91.5-93 | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butoxycarbonylaminopyridine (white solid) |

Protection and Deprotection Strategies

- The pyridin-2-amine moiety is often protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.

- After the ether formation and further coupling reactions, Boc groups are removed under mild hydrogenation conditions using palladium on carbon (Pd/C) catalyst in ethanol.

- This hydrogenolysis step typically takes 3 hours at room temperature, followed by filtration and extraction to isolate the deprotected amine.

Coupling Reactions for Further Functionalization

- The ether intermediate can be further functionalized by Suzuki coupling reactions to introduce additional substituents on the pyridine ring.

- Example: Coupling of the bromo-substituted ether intermediate with boronic acid derivatives in the presence of Pd(Ph3P)2Cl2 catalyst, sodium carbonate base, and DMF solvent at 60°C for 6 hours under nitrogen atmosphere.

- Workup involves filtration, extraction with methyl tert-butyl ether, washing with saturated NaCl solution, drying, and solvent removal to yield coupled products with yields around 91.8%.

Detailed Experimental Data from Patent Literature

| Example No. | Reaction Step | Conditions & Reagents | Yield (%) | Product Description |

|---|---|---|---|---|

| Example 1 | Protection of 2-amino-3-hydroxy-5-bromopyridine | Boc2O, Et3N in dichloromethane, RT, 18 h, workup with water, filtration, drying | 85-90 | 5-bromo-3-hydroxy-2-tert-butoxycarbonylaminopyridine (protected pyridine derivative) |

| Example 2 | Ether formation (Mitsunobu reaction) | 1-(2,6-dichloro-3-fluorophenyl)ethanol + protected pyridine + PPh3 + DIAD in THF, 0°C to RT, 6 h | 91.5-93 | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butoxycarbonylaminopyridine (white solid) |

| Example 3 | Suzuki coupling | Bromo-ether intermediate + boronic acid derivative + Pd(Ph3P)2Cl2 + Na2CO3 in DMF, 60°C, 6 h | 91.8 | Coupled pyridine derivatives with additional functional groups |

| Example 4 | Boc deprotection | Pd/C catalyst in ethanol, RT, 3 h, filtration, extraction | >90 | Deprotected this compound |

Research Findings and Considerations

- Reaction Yields: The Mitsunobu etherification and Suzuki coupling steps consistently provide high yields (>90%), demonstrating the efficiency of these methods.

- Reaction Conditions: Low temperature control during the Mitsunobu reaction is critical to avoid side reactions and maintain high purity.

- Purification: Recrystallization and extraction techniques effectively isolate the desired intermediates and final products.

- Environmental and Safety Aspects: Use of anhydrous solvents and inert atmosphere (nitrogen) is standard to prevent moisture-sensitive side reactions. The process also emphasizes minimizing by-products and shortening reaction times to improve environmental sustainability.

- Scalability: The described methods have been validated on gram-scale quantities, indicating potential for scale-up in pharmaceutical manufacturing.

Summary Table of Preparation Method Highlights

| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of pyridine | Boc2O, Et3N, DCM, RT, 18 h | 85-90 | Essential for amine protection |

| Ether formation (Mitsunobu) | 1-(2,6-dichloro-3-fluorophenyl)ethanol, PPh3, DIAD, THF, 0°C to RT, 6 h | 91.5-93 | High yield, low temperature critical |

| Suzuki coupling | Boronic acid, Pd(Ph3P)2Cl2, Na2CO3, DMF, 60°C, 6 h | 91.8 | Efficient coupling for further functionalization |

| Boc deprotection | Pd/C, ethanol, RT, 3 h | >90 | Mild conditions preserve product integrity |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. A key example involves its use in Suzuki-Miyaura couplings to form biaryl structures.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene | 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(pyrazol-4-yl)pyridin-2-amine | 90% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide (if present) to palladium, followed by transmetallation with a boronic acid and reductive elimination to form the C–C bond.

Nucleophilic Substitution

The brominated derivative, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, undergoes nucleophilic substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromine Substitution | K₂CO₃, DMF, 100°C, 12–16 h | Replacement of Br with piperidin-4-yl groups | Requires anhydrous conditions |

Example Reaction :

Oxidation and Reduction

The pyridine ring and ethoxy group are susceptible to redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridine N-oxide derivative | Limited yield (~50%) |

| Reduction | LiAlH₄, anhydrous ether, 0°C → RT | Aminoethanol intermediate | Stereochemistry retained |

Key Consideration : Oxidation may lead to decomposition due to sensitivity of the dichlorofluorophenyl group.

Halogenation and Functionalization

The aromatic rings can be further halogenated or functionalized for downstream applications.

Protection/Deprotection Strategies

The amine group is often protected during synthesis to prevent side reactions.

| Protecting Group | Reagents | Conditions | Deprotection Method |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP, CH₂Cl₂ | RT, 12 h | TFA, CH₂Cl₂, 0°C → RT |

Example :

Stereochemical Modifications

The (R)-enantiomer exhibits distinct reactivity due to steric and electronic effects.

| Reaction | Observation | Source |

|---|---|---|

| Chiral Resolution | (S)-enantiomer shows 20% slower coupling kinetics |

Thermal Stability and Side Reactions

Decomposition pathways under thermal stress:

| Condition | Observation | Implication |

|---|---|---|

| >120°C in DMSO | Cleavage of ethoxy group | Avoid high-temperature storage |

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Tyrosine Kinase Inhibitors (TKIs)

One of the primary applications of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is as a synthetic intermediate in the development of tyrosine kinase inhibitors. TKIs are crucial in treating various cancers by inhibiting the activity of specific enzymes involved in tumor growth and metastasis. This compound serves as a precursor for several notable TKIs, including crizotinib (PF-02341066), which targets mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) .

Structure-Based Drug Design

Crizotinib and Related Compounds

The design of crizotinib and similar compounds utilizes structure-based drug design principles to optimize the interaction between the drug and its target kinases. The incorporation of this compound into these compounds enhances their efficacy and selectivity against cancer cell lines. Research indicates that modifications to this compound can lead to improved pharmacological properties, making it a valuable asset in drug discovery .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Cui et al. (2011) | Development of Crizotinib | Identified this compound as a key synthetic intermediate for crizotinib, demonstrating its role in inhibiting ALK and c-MET kinases effectively. |

| Zhang et al. (2015) | Synthesis of Novel TKIs | Utilized this compound to synthesize new compounds with enhanced anti-cancer activities against resistant cancer cell lines. |

Mecanismo De Acción

The mechanism of action of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its role as a kinase inhibitor. It inhibits the activity of specific tyrosine kinases, such as c-Met and anaplastic lymphoma kinase (ALK), which are involved in the signaling pathways that regulate cell growth and survival. By blocking these pathways, the compound can effectively inhibit the proliferation of cancer cells .

Comparación Con Compuestos Similares

Table 1: Stereoisomer Comparison

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Role in Crizotinib | Active pharmacophore | Inactive analog |

| Molecular Weight | 301.14 g/mol | 301.14 g/mol |

| CAS Number | 756520-67-9 (non-chiral form) | 1448326-32-6 |

Substituted Derivatives

Modifications to the pyridine core or substituents alter bioactivity and selectivity:

(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

- A brominated derivative with a Br substituent at the 5-position of the pyridine ring.

- Used to explore halogenation effects on kinase binding affinity .

3-Vinylpyridin-2-amine

Table 2: Structural Derivatives

Related Kinase Inhibitors

The compound shares structural motifs with clinically approved TKIs:

Crizotinib (PF-02341066)

- Contains the target compound as a substructure but adds a piperidin-4-yl-pyrazole group at the pyridine C5 position.

- Molecular weight: 450.34 g/mol ; ALK inhibition IC₅₀: 24 nM .

- Demonstrated 57% response rate in ALK+ NSCLC patients .

Envonalkib

Table 3: Pharmacological Comparison

Research Implications

- Stereochemical Purity : The (R)-enantiomer’s efficacy underscores the importance of enantioselective synthesis, as impurities in the S-form could reduce therapeutic activity .

- Derivative Optimization : Bromination or vinylation may enhance solubility or target engagement, supporting next-generation TKI development .

- Resistance Mitigation : Structural variations in Envonalkib highlight strategies to address crizotinib resistance via modified substituents .

Actividad Biológica

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a compound of significant interest in pharmaceutical and biological research. Its unique structure, characterized by a pyridine ring substituted with a dichloro-fluorophenyl ether moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11Cl2FN2O

- Molecular Weight : 301.14 g/mol

- CAS Number : 877397-71-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : This compound has been shown to act as a modulator of specific receptors involved in cancer pathways. Its structural features enhance binding affinity and selectivity towards these targets, making it a valuable tool in cancer research .

- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit enzymes related to tumor progression and metastasis. For instance, it has been demonstrated to interfere with the activity of certain kinases involved in cell signaling pathways critical for cancer cell survival .

Pharmacological Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Activity : Research highlights its potential as an anticancer agent, particularly against solid tumors. In vitro studies have shown that it can induce apoptosis in cancer cells through mitochondrial pathways .

- Neurological Effects : There is emerging evidence suggesting that the compound may also exhibit neuroprotective properties. It has been linked to modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via caspase activation and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Caspase activation |

| HeLa (Cervical) | 12 | Inhibition of cell proliferation |

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. The study suggested that this effect may be mediated by modulation of oxidative stress pathways.

| Model | Outcome | Mechanism |

|---|---|---|

| Alzheimer's Mouse | Improved memory retention | Reduction in oxidative stress |

| Parkinson's Rat | Decreased motor deficits | Neuroprotection via receptor modulation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed amination reactions. For example, coupling 2,6-dichloro-3-fluorophenyl derivatives with pyridin-2-amine intermediates under inert atmospheres (e.g., nitrogen) using catalysts like Pd(OAc)₂ and ligands such as Xantphos. Reaction temperatures (80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 amine:halide) are critical for minimizing side products. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use in well-ventilated areas with PPE (nitrile gloves, safety goggles, lab coats). Avoid contact with oxidizers or acids to prevent hazardous reactions. Store in airtight containers at 2–8°C. Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for inhalation/ingestion .

Q. What analytical techniques are optimal for characterizing this compound and confirming its purity?

- Methodological Answer : Employ NMR (¹H/¹³C) to verify structural integrity, particularly the ethoxy and pyridin-amine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of the ethoxy group under acidic conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) or deuterated solvents to track protonation pathways. Compare reaction outcomes in polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol). Computational modeling (DFT) can predict electron density shifts in the ethoxy group, explaining discrepancies in hydrolysis rates .

Q. What strategies are effective for evaluating the compound’s biological activity and target selectivity?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Use CRISPR-modified cell lines to validate target specificity. For in vivo studies, apply pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. How can researchers assess the environmental impact of this compound, given its halogenated structure?

- Methodological Answer : Perform OECD 301 biodegradation tests to evaluate persistence. Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna). Ecotoxicology studies should include algal growth inhibition (OECD 201) and acute toxicity assays in fish (OECD 203). Compare results with structurally similar compounds to identify structure-activity relationships .

Q. What experimental designs address variability in catalytic efficiency during scale-up synthesis?

- Methodological Answer : Optimize using Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent ratios). Implement continuous flow reactors for improved heat/mass transfer. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Statistical analysis (ANOVA) identifies critical factors affecting yield .

Data Interpretation & Validation

Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use multiplex assays (e.g., ATP/MTT) to cross-check viability. Evaluate metabolic differences (e.g., CYP450 expression) between cell lines. Include 3D spheroid models to better mimic in vivo responses .

Q. What methodologies confirm the absence of enantiomeric impurities in the final product?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with UV/optical rotation detection. Compare retention times with synthesized enantiomer standards. Circular dichroism (CD) spectroscopy provides additional confirmation. For trace impurities (<0.1%), use LC-MS with chiral stationary phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.